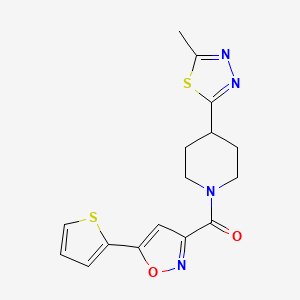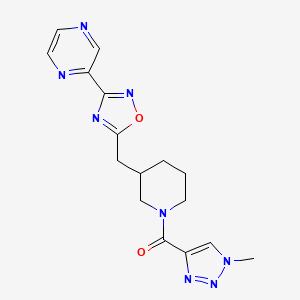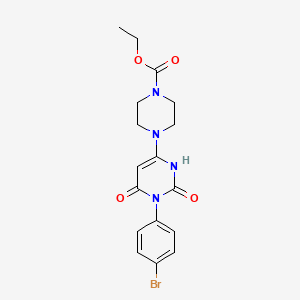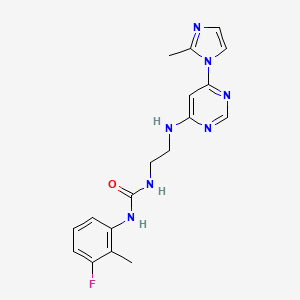
N-(5-chloro-2-methoxyphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide, also known as CMPD101, is a novel small molecule inhibitor of the protein kinase CK1δ. It has been found to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and sleep disorders.
科学的研究の応用
Synthesis and Biological Activity
N-(5-chloro-2-methoxyphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is involved in the synthesis of novel heterocyclic compounds. These compounds, including variants of selenopheno[2,3-b]pyridazine, have been applied in dyeing polyester fabrics and exhibit significant antioxidant, antitumor, and antimicrobial activities. Their application extends to potentially sterile and biologically active fabrics for various life applications (Khalifa et al., 2015).
Chemical Modification and Structural Analysis
Research has been conducted on the chemical modification of related compounds for therapeutic applications, such as in analgesic activities. For example, studies on N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC), a related compound, show advancements in the structure-activity relationship, leading to compounds with improved pharmacological profiles (Nie et al., 2020).
Furthermore, crystal structures of anticonvulsant compounds closely related to N-(5-chloro-2-methoxyphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide have been analyzed to understand their structural and electronic properties. This includes the study of how different substitutions affect the orientation and delocalization within these molecules (Georges et al., 1989).
Molecular Interaction Studies
Investigations into molecular interactions of analogs of this compound with biological receptors have been carried out. For instance, studies on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor provide insights into the binding interactions and potential therapeutic applications of these molecules (Shim et al., 2002).
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-6-piperidin-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-24-15-7-5-12(18)11-14(15)19-17(23)13-6-8-16(21-20-13)22-9-3-2-4-10-22/h5-8,11H,2-4,9-10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMQXSASDMNCQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=NN=C(C=C2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Phenyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2813524.png)

![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2813527.png)




![4-tert-butyl-N-[[5-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2813536.png)

![1-{1-ethyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-2-yl}prop-2-en-1-one](/img/structure/B2813540.png)
![1'H-spiro[cycloheptane-1,2'-quinazoline]-4'-thiol](/img/structure/B2813541.png)

![N-[2-(Oxan-4-yl)pyrimidin-5-yl]prop-2-enamide](/img/structure/B2813544.png)